3-nitro-1,8-naphthyridine
Description
Contextualization of 1,8-Naphthyridine (B1210474) Scaffolds in Heterocyclic Chemistry Research
The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, is a significant scaffold in the realm of nitrogen-containing heterocyclic compounds. researchgate.netnih.govbenthamdirect.comingentaconnect.com Its versatile synthesis, reactivity, and wide range of biological activities have made it a subject of intense research in medicinal chemistry and drug discovery. researchgate.nettandfonline.com Derivatives of the 1,8-naphthyridine scaffold have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic activities. researchgate.netnih.govresearchgate.net This has established them as potent frameworks for the development of new therapeutic agents. nih.gov The structural features of 1,8-naphthyridines, particularly the positioning of the nitrogen atoms, create favorable conditions for biological interactions such as hydrogen bonding.
Significance of Nitrated Heterocycles in Medicinal and Organic Chemistry Discovery
The introduction of a nitro group onto a heterocyclic ring system is a common strategy in medicinal and organic chemistry to modulate the electronic properties and biological activity of a molecule. Nitrated heterocycles are key components in a variety of pharmacologically active compounds. For instance, nitroaromatic compounds are well-established as antibacterial and anticancer agents. The strong electron-withdrawing nature of the nitro group can significantly influence the reactivity of the heterocyclic core, making it a valuable functional group for further chemical transformations. In medicinal chemistry, the presence of a nitro group can impact a compound's mechanism of action, with some nitro-containing drugs acting as prodrugs that are activated under specific physiological conditions. Research into nitrated heterocycles continues to be a fertile area for the discovery of new chemical entities with potential therapeutic applications.
Rationale for Focused Academic Inquiry into 3-nitro-1,8-naphthyridine
The specific academic interest in this compound stems from the convergence of the proven biological potential of the 1,8-naphthyridine scaffold and the unique properties conferred by the nitro group. The placement of the nitro group at the 3-position of the 1,8-naphthyridine ring is of particular interest as it can influence the molecule's electronic distribution and steric profile, potentially leading to novel biological activities or enhanced potency. Researchers are motivated to explore the synthesis of this specific isomer to investigate its reactivity in various chemical reactions, which could lead to a diverse library of new derivatives. Furthermore, the evaluation of this compound and its derivatives for a range of biological activities, including but not limited to antimicrobial and anticancer properties, provides a strong rationale for focused investigation. ontosight.ai
Overview of Key Research Areas Pertaining to this compound
Academic research on this compound primarily encompasses its synthesis, chemical reactivity, and the biological evaluation of its derivatives. Synthetic strategies often involve the nitration of a pre-existing 1,8-naphthyridine ring or the cyclization of appropriately substituted pyridine (B92270) precursors. researchgate.netsapub.org Studies on its reactivity explore how the nitro group directs further functionalization of the heterocyclic core. A significant portion of the research is dedicated to synthesizing novel derivatives and screening them for various biological activities. For example, derivatives have been investigated for their potential as cytotoxic and antitumor agents. sapub.org Other research has explored the synthesis of related structures, such as 3-nitro-naphthalimides, as potential antitumor agents, suggesting a broader interest in the pharmacophore. nih.gov
| Property | Data |
| Chemical Name | This compound |
| Synonyms | Not available |
| Molecular Formula | C8H5N3O2 |
| Molecular Weight | 175.15 g/mol |
| Physical Appearance | Not available |
| Solubility | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-4-6-2-1-3-9-8(6)10-5-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIMZAHHYGUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450019 | |
| Record name | 1,8-Naphthyridine, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54416-38-5 | |
| Record name | 1,8-Naphthyridine, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Nitro 1,8 Naphthyridine and Its Derivatives
Multi-Component Reactions for 1,8-Naphthyridine (B1210474) Synthesis Incorporating Nitro Groups
Multi-component reactions (MCRs) provide an efficient pathway for the synthesis of complex molecules like nitro-substituted 1,8-naphthyridines in a single step from multiple starting materials. kochi-tech.ac.jp
A notable example involves the thermal electrocyclization of 1-(2-arylideneamino-3-pyridyl)-2-nitroethylenes, which are generated in situ from the reaction of 1-(2-amino-3-pyridyl)-2-nitroethylene and various aromatic aldehydes. tandfonline.com This method yields 2-aryl-1,2-dihydro-3-nitro-1,8-naphthyridines in good yields (75-85%). tandfonline.com The precursor, 1-(2-amino-3-pyridyl)-2-nitroethylene, is synthesized by condensing 2-aminonicotinaldehyde with nitromethane (B149229) in the presence of an alkali. tandfonline.com
| Aldehyde Reactant | Product | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 2-Phenyl-1,2-dihydro-3-nitro-1,8-naphthyridine | 75 | >300 |
| p-Methylbenzaldehyde | 2-(p-Methylphenyl)-1,2-dihydro-3-nitro-1,8-naphthyridine | 82 | >300 |
| p-Methoxybenzaldehyde | 2-(p-Methoxyphenyl)-1,2-dihydro-3-nitro-1,8-naphthyridine | 80 | >300 |
| p-Chlorobenzaldehyde | 2-(p-Chlorophenyl)-1,2-dihydro-3-nitro-1,8-naphthyridine | 80 | >300 |
This reaction pathway highlights a convergent approach where the nitro group is incorporated into one of the key building blocks prior to the final cyclization to form the 1,8-naphthyridine ring system.
Derivatization from Precursor 1,8-Naphthyridines
Another effective strategy for obtaining 3-nitro-1,8-naphthyridine derivatives is through the chemical modification of a pre-synthesized 1,8-naphthyridine core.
The introduction of a nitro group can be achieved on a pre-formed 1,8-naphthyridine ring that already contains other substituents. For example, 2-(3-nitrophenyl)-1,8-naphthyridine can be synthesized by the reaction of 2-aminonicotinaldehyde with 1-(3-nitrophenyl)ethanone in the presence of piperidine. researchgate.net In this case, the nitro group is part of one of the reactants and is thus incorporated into the final structure during the cyclization process.
Once the nitro group is in place at the 3-position, it can serve as a versatile handle for further functionalization. A common transformation is the reduction of the nitro group to an amino group. For instance, 2-(3-nitrophenyl)-1,8-naphthyridine can be reduced with hydrazine (B178648) hydrate (B1144303) to yield 3-(1,8-naphthyridin-2-yl)aniline. researchgate.net This resulting amino group can then undergo further reactions, such as condensation with arylcarbamates to form urea (B33335) derivatives. researchgate.net
The following table summarizes the synthesis of various 2-aryl-1,2-dihydro-3-nitro-1,8-naphthyridines and their characterization data. tandfonline.com
| Compound | Yield (%) | Melting Point (°C) | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | EIMS (m/z) |
| 2-Phenyl-1,2-dihydro-3-nitro-1,8-naphthyridine | 75 | >300 | 3364, 1595, 1530, 1350 | 6.0 (s, 1H), 7.1-7.8 (m, 6H), 8.2-8.9 (m, 3H), 9.9 (brs, 1H) | 253 (M⁺) |
| 2-(p-Methylphenyl)-1,2-dihydro-3-nitro-1,8-naphthyridine | 82 | >300 | 3250, 1598, 1530, 1383 | 2.5 (s, 3H), 6.1 (s, 1H), 7.0-7.8 (m, 5H), 8.3-9.1 (m, 3H), 9.8 (brs, 1H) | 267 (M⁺) |
| 2-(p-Methoxyphenyl)-1,2-dihydro-3-nitro-1,8-naphthyridine | 80 | >300 | 3366, 1598, 1520, 1345 | 3.8 (s, 3H), 6.2 (s, 1H), 7.0-7.7 (m, 5H), 8.3-9.1 (m, 3H), 9.7 (brs, 1H) | 283 (M⁺) |
| 2-(p-Chlorophenyl)-1,2-dihydro-3-nitro-1,8-naphthyridine | 80 | >300 | 3383, 1596, 1540, 1383 | 6.0 (s, 1H), 7.2-7.8 (m, 5H), 8.2-9.1 (m, 3H), 9.9 (brs, 1H) | 287 (M⁺) |
This data demonstrates the robustness of the synthetic method for a range of substituted aromatic aldehydes, providing a reliable route to a variety of 2-aryl-1,2-dihydro-3-nitro-1,8-naphthyridine derivatives.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,8-naphthyridines, to reduce environmental impact and improve efficiency. These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
Solvent-Free and Solid-State Reactions: A significant green methodology is the use of solvent-free, solid-state reactions. One such approach describes the synthesis of 2-(2-(3-nitrophenyl)-1,8-naphthyridin-3-yl)-5-aryl-1,3,4-oxadiazoles catalyzed by iron(III) chloride hexahydrate under grinding conditions. researchgate.net This method offers several advantages, including operational simplicity, short reaction times (6-12 minutes), high yields (82-90%), and the elimination of hazardous organic solvents. researchgate.net
Table 2: Solvent-Free Synthesis of 1,8-Naphthyridine Oxadiazole Derivatives researchgate.net
| Aldehyde Reactant | Time (min) | Yield (%) |
| Benzaldehyde | 8 | 88 |
| 4-Chlorobenzaldehyde | 10 | 82 |
| 4-Hydroxybenzaldehyde | 9 | 90 |
| 3-Nitrobenzaldehyde | 6 | 82 |
| 4-Nitrobenzaldehyde | 8 | 84 |
| 4-Fluorobenzaldehyde | 10 | 86 |
Use of Green Solvents and Catalysts: The Friedländer annulation, a classic method for quinoline (B57606) and naphthyridine synthesis, has been adapted to be more environmentally friendly. The use of basic ionic liquids, such as 1-butyl-3-methylimidazolium-imidazolide ([Bmmim][Im]), as both the solvent and catalyst has proven effective for preparing 1,8-naphthyridine derivatives. nih.gov This approach avoids hazardous and often expensive traditional catalysts and allows for potential reuse, aligning with green chemistry principles. nih.gov
Furthermore, multicomponent reactions (MCRs) in eco-friendly solvents represent a powerful green strategy. A one-pot, three-component domino reaction of glutaraldehyde, malononitrile (B47326), and β-ketoamides has been developed for the synthesis of functionalized tandfonline.comorganic-chemistry.orgnaphthyridines. This reaction proceeds under catalyst-free conditions in ethanol, a benign solvent, offering high yields, short reaction times, and practical simplicity. rsc.org Another MCR approach involves the condensation of 2-aminopyridines, various aldehydes, and malononitrile or its ester derivatives at room temperature. This reaction is catalyzed by reusable N-bromosulfonamides, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA), which are inexpensive and stable, making the process cost-effective and environmentally friendly. organic-chemistry.org
Advanced Spectroscopic and Structural Elucidation of 3 Nitro 1,8 Naphthyridine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms, their connectivity, and the spatial relationships between them, which is crucial for conformational analysis. nih.govauremn.org.br For 3-nitro-1,8-naphthyridine, ¹H and ¹³C NMR are the primary methods used.
The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). The chemical shifts of the aromatic protons on the naphthyridine core are influenced by the electron-withdrawing nature of the nitro group and the nitrogen atoms within the rings. Protons closer to these groups are typically deshielded and appear at a lower field (higher ppm). Spin-spin coupling constants (J-values) between adjacent protons provide valuable information about dihedral angles, which helps define the molecule's conformation.
Table 1: Representative ¹H and ¹³C NMR Data for a 1,8-Naphthyridine (B1210474) Analogue Data based on a representative compound from literature to illustrate expected values.
| Technique | Atom | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| ¹H NMR | H-2 | 8.99 (d) | 2.8 |
| H-4 | 8.33 (m) | - | |
| H-5 | 7.47 (dd) | 8.0 | |
| H-7 | 9.01 (m) | - | |
| ¹³C NMR | C-2 | 161.40 | - |
| C-3 | 99.32 | - | |
| C-4 | 135.91 | - | |
| C-4a | 122.28 | - | |
| C-5 | 118.81 | - | |
| C-6 | 114.31 | - | |
| C-7 | 153.45 | - | |
| C-8 | 155.22 | - | |
| C-8a | 147.84 | - |
Note: The specific shifts for this compound would be influenced by the C3-nitro substituent. Data is illustrative based on published analogues. rsc.org
Mass Spectrometry (MS) for Molecular and Fragmentation Studies
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. nih.gov For this compound, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly used.
In a typical mass spectrum, the parent molecule is ionized to produce a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), the mass-to-charge ratio (m/z) of which confirms the molecular weight. The high charge-stabilizing ability of aromatic compounds often results in a prominent molecular ion peak in their EI mass spectra. nih.gov
The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure. For nitroaromatic compounds, characteristic fragmentation patterns are observed. nih.govresearchgate.net Common fragmentation pathways for this compound would likely include:
Loss of NO₂: A neutral loss of 46 Da, corresponding to the nitro group.
Loss of NO: A neutral loss of 30 Da, often occurring after rearrangement. nih.gov
Ring Fragmentation: Cleavage of the naphthyridine ring system, leading to smaller charged fragments.
Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce further fragmentation, providing more detailed structural insights and confirming the connectivity of the molecule. researchgate.netresearchgate.net The fragmentation patterns are highly dependent on the type of ionization and the energy applied. nih.gov
Table 2: Predicted ESI-MS Fragmentation Data for this compound (C₈H₅N₃O₂) - Molecular Weight: 175.15 g/mol
| Ion | m/z (Predicted) | Identity |
| [M+H]⁺ | 176.05 | Protonated Molecular Ion |
| [M-NO+H]⁺ | 146.06 | Loss of Nitric Oxide |
| [M-NO₂]⁺ | 129.06 | Loss of Nitro Group |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These methods are excellent for identifying the functional groups present in a compound. currentseparations.com
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific functional groups. The most prominent of these are the vibrations of the nitro group:
Asymmetric NO₂ Stretch: A strong band typically appearing in the region of 1500-1570 cm⁻¹. nih.gov
Symmetric NO₂ Stretch: A strong band usually found between 1300-1370 cm⁻¹. nih.gov
Other important vibrational modes include:
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
C=C and C=N Ring Stretching: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic naphthyridine core.
C-N Stretch: Bands typically in the 1000-1250 cm⁻¹ region.
Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. mdpi.com For a molecule like this compound, the symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium |
| Asymmetric NO₂ Stretch | IR | 1500 - 1570 | Strong |
| Symmetric NO₂ Stretch | IR | 1300 - 1370 | Strong |
| Aromatic C=C/C=N Stretch | IR/Raman | 1400 - 1650 | Medium to Strong |
| C-H Bending (out-of-plane) | IR | 750 - 900 | Strong |
Data based on typical functional group frequencies and published data for analogues. rsc.orgnih.gov
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. nih.gov This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and conformation of the molecule in its crystalline form.
For a 1,8-naphthyridine analogue, a suitable crystal is grown and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. rsc.org
For instance, the crystal structure of a related compound, 2-(4-((4-fluorophenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANC-5), was determined to crystallize in the triclinic crystal system. rsc.orgnih.gov Such an analysis for this compound would reveal the planarity of the naphthyridine ring system and the orientation of the nitro group relative to the ring. Intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing, can also be identified.
Table 4: Representative Crystal Data for a 1,8-Naphthyridine Analogue (ANC-5)
| Parameter | Value |
| Chemical Formula | C₂₁H₁₉FN₆O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1234(5) |
| b (Å) | 10.1234(6) |
| c (Å) | 12.3456(7) |
| α (°) | 90.123(4) |
| β (°) | 101.234(5) |
| γ (°) | 109.876(5) |
| Volume (ų) | 987.65(10) |
Data obtained from the crystallographic information for analogue ANC-5. nih.gov
UV-Vis Spectroscopy for Electronic Transition Analysis
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. sharif.edu The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with its chromophores: the aromatic 1,8-naphthyridine system and the nitro group.
π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of electrons in the conjugated π-system of the naphthyridine rings. They usually occur in the UV region.
n → π Transitions:* These are lower-energy, lower-intensity absorptions involving the excitation of a non-bonding electron (from the nitrogen atoms or the oxygen atoms of the nitro group) into an anti-bonding π* orbital. These may extend into the visible region, potentially imparting color to the compound. youtube.com
The solvent used can influence the wavelength of maximum absorption (λₘₐₓ), particularly for n → π* transitions, due to stabilization of the ground or excited states.
Table 5: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λₘₐₓ Region | Relative Intensity (ε) |
| π → π | Naphthyridine Ring | 200 - 350 nm | High |
| n → π | N=C, N=N (Ring) | 300 - 400 nm | Low to Medium |
| n → π* | Nitro Group (-NO₂) | > 300 nm | Low |
Computational and Theoretical Chemistry Studies of this compound
The application of computational and theoretical chemistry has become an indispensable tool in modern chemical research, providing profound insights into the structural, electronic, and reactive properties of molecules. For heterocyclic compounds like this compound, these in silico methods offer a powerful means to predict and understand their behavior at a molecular level. This article focuses on the computational studies of this compound and its related derivatives, exploring electronic structure, reaction mechanisms, dynamic behavior, structure-activity relationships, and potential molecular interactions.
Structure Activity Relationship Sar Studies of 3 Nitro 1,8 Naphthyridine Derivatives
Impact of the Nitro Group on Molecular Interactions
The presence of the nitro group can lead to changes in the polarity of the molecule, which may favor interactions with specific protein structures, potentially leading to their inhibition. nih.gov The electron-withdrawing nature of the nitro group can also affect the molecule's stability and receptor binding affinity. svedbergopen.com In many biologically active nitro compounds, the nitro group's function is linked to its bioreductive activation, where it is reduced to form reactive intermediates like nitroso and superoxide (B77818) species that can interact with cellular macromolecules. nih.gov This mechanism is a key aspect of the activity of various nitro-containing drugs. nih.gov
Positional and Substituent Effects on Biological Activities
The biological activity of 3-nitro-1,8-naphthyridine derivatives is highly dependent on the nature and position of other substituents on the naphthyridine ring. SAR studies have demonstrated that even minor structural modifications can lead to significant changes in potency and selectivity.
For instance, in the development of anticancer agents, modifications at various positions of the 1,8-naphthyridine (B1210474) ring have been explored. Studies on related quinoline (B57606) and naphthyridine derivatives have shown that the introduction of different functional groups plays an important role in their cytotoxic effects. nih.gov For example, an aminopyrrolidine group at the C-7 position and a carboxyl group at the C-3 position in the 1,8-naphthyridine ring are considered essential for eliciting cytotoxicity. nih.gov
In the context of antimicrobial activity, research has shown that the presence of electron-withdrawing groups, such as chloro and nitro groups, at the para position of a phenyl ring attached to the naphthyridine scaffold can improve the antimicrobial activity of the compounds. researchgate.net The versatility of the 1,8-naphthyridine scaffold allows for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which can be fine-tuned by strategic placement of various substituents. nih.govnih.gov
The following table summarizes the effects of different substituents on the biological activities of 1,8-naphthyridine derivatives based on various research findings.
| Scaffold Position | Substituent | Observed Biological Activity | Reference Finding |
|---|---|---|---|
| C-3 | Carboxyl Group | Essential for Cytotoxicity | Considered a key feature for anticancer activity in certain 1,8-naphthyridine series. nih.gov |
| C-7 | Aminopyrrolidine | Essential for Cytotoxicity | Important functionality for enhancing anticancer effects. nih.gov |
| Attached Phenyl Ring (para-position) | Chloro Group | Improved Antimicrobial Activity | Electron-withdrawing groups on peripheral rings were found to boost antimicrobial action. researchgate.net |
| Attached Phenyl Ring (para-position) | Nitro Group | Improved Antimicrobial Activity | Similar to the chloro group, the nitro group's electron-withdrawing nature enhanced antimicrobial efficacy. researchgate.net |
| C-3 | Cyano Group | Antitubercular Activity | Derivatives with a carbonitrile at C-3 showed activity against Mycobacterium tuberculosis. rsc.org |
Pharmacophore Elucidation for Specific Molecular Targets
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For this compound derivatives, this involves determining the key features that govern their binding to targets like enzymes or DNA.
Molecular docking studies have been employed to understand the binding patterns of 1,8-naphthyridine derivatives. For instance, in antitubercular research, the highly active compound ANA-12, a 1,8-naphthyridine-3-carbonitrile (B1524053) derivative, was analyzed through molecular docking to evaluate its binding pattern in the active site of the enoyl-ACP reductase (InhA) from M. tuberculosis. rsc.org Such studies help to visualize and understand the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target protein.
In the context of anticancer activity, 1,8-naphthyridine derivatives have been shown to act as topoisomerase inhibitors. mdpi.com The pharmacophore for these compounds would typically include a planar aromatic system capable of intercalating into DNA base pairs and specific functional groups that can form hydrogen bonds with the amino acid residues in the active site of the topoisomerase enzyme. The nitro group, with its specific electronic and steric properties, would be a critical component of this pharmacophore, influencing the binding orientation and affinity.
Correlation of Electronic Properties with Research Outcomes
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. These models help in predicting the activity of new derivatives and in understanding the physicochemical properties that are most important for their biological effects.
For heterocyclic compounds like 1,8-naphthyridine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. mdpi.com These analyses correlate the biological activity of compounds with their steric and electrostatic fields. mdpi.com
The results from CoMFA and CoMSIA models can provide valuable information for the design of new, more potent inhibitors. mdpi.com For example, these models can generate contour maps that indicate regions where bulky substituents or specific electronic features (positive or negative charges) would enhance or diminish biological activity. The strong electron-withdrawing nature of the nitro group in this compound would contribute significantly to the electrostatic fields in such models, highlighting its importance for the observed activity. The correlation of such electronic properties with research outcomes is crucial for the rational design of novel therapeutic agents based on the 1,8-naphthyridine scaffold. nih.gov
Emerging Research Applications and Advanced Materials Science Potential
3-nitro-1,8-naphthyridine as Synthetic Building Blocks
The true potential of this compound in synthetic chemistry lies in its role as a versatile intermediate or building block. The nitro group, being a strong electron-withdrawing group, not only modulates the electronic properties of the naphthyridine ring system but also serves as a highly adaptable functional handle for subsequent chemical modifications.
A primary synthetic transformation involves the reduction of the nitro group to an amino group (-NH2). This conversion dramatically alters the compound's properties and opens up a vast array of synthetic possibilities. The resulting 3-amino-1,8-naphthyridine can be readily used in various condensation and coupling reactions to construct more elaborate molecules. This strategy is a cornerstone for creating libraries of derivatives with diverse functionalities nih.gov.
For instance, the amino group can react with:
Aldehydes or Ketones: To form Schiff bases or imines, which are themselves important intermediates or biologically active compounds.
Acyl Chlorides or Anhydrides: To form amide bonds, linking the naphthyridine core to other chemical moieties.
Isocyanates or Isothiocyanates: To produce urea (B33335) or thiourea (B124793) derivatives, a common strategy in drug discovery.
While direct literature on this compound is specific, the reactivity of closely related compounds underscores its potential. For example, derivatives like 3-nitro-1,8-naphthyridin-2-ol (B1601238) are recognized for the reactivity of their nitro group, which can be reduced to an amino group to alter biological properties or used in condensation reactions to build larger heterocyclic systems. The synthesis of the 1,8-naphthyridine (B1210474) core itself can be achieved through various established methods, most notably the Friedländer synthesis, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group rsc.orgrsc.org. Greener synthetic methods using water as a solvent have also been developed for this reaction rsc.org.
| Reaction Type | Reagent | Product Class | Significance |
| Reduction | H₂, Pd/C or SnCl₂ | 3-Amino-1,8-naphthyridine | Key intermediate for further functionalization |
| Condensation | Aldehydes / Ketones | Schiff Bases / Imines | Creation of new C=N bonds for complex scaffolds |
| Acylation | Acyl Halides | Amides | Stable linkage to other molecular fragments |
| Cyclization | Bifunctional Reagents | Fused Heterocyclic Systems | Construction of novel polycyclic architectures |
Development of Acid-Responsive Fluorescent Probes
The unique electronic landscape of the 1,8-naphthyridine ring system makes it an excellent platform for the design of fluorescent sensors. The introduction of a nitro group at the 3-position further enhances this potential. Research has shown that compounds incorporating a nitro-group-substituted pyrrolo[1,2-a] smolecule.comacs.orgnaphthylidine backbone, a closely related L-shaped pentacyclic structure, can function as effective acid-responsive fluorescent probes.
These compounds typically exhibit little to no fluorescence under neutral conditions. The powerful electron-withdrawing nature of the nitro group often quenches fluorescence. However, upon the addition of an acid, such as trifluoroacetic acid, the system undergoes protonation, forming a pyridinium (B92312) cation. This event alters the electronic distribution within the molecule, effectively "turning on" fluorescence and causing the compound to emit light in the green to orange spectrum. The formation of the pyridinium species is responsible for this dramatic change in optical properties.
This "off-on" switching behavior is highly desirable for chemical sensors, as it provides a clear and high-contrast signal in the presence of the target analyte (in this case, acid). The development of such probes demonstrates the strategic use of the nitro-naphthyridine framework to create sensitive and selective molecular sensors.
Integration into Molecular Hybridization Strategies for Novel Scaffolds
Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophores (structural units with known biological activity) into a single hybrid molecule. The goal is to create a new chemical entity with enhanced efficacy, better selectivity, or a novel mechanism of action. The 1,8-naphthyridine core is considered a "privileged scaffold" and is frequently used in such strategies due to its wide range of biological activities nih.govnih.gov.
The this compound unit can be integrated as a key component in these hybrid designs. For example, researchers have designed and synthesized novel anti-tubercular agents by creating hybrid molecules that incorporate the 1,8-naphthyridine scaffold with other known anti-tubercular pharmacophores like piperazine (B1678402) and benzamide (B126) nih.gov. In one synthetic pathway, a 1,8-naphthyridine-3-carbonitrile (B1524053) derivative was reacted with a 5-nitrofuran-containing moiety, demonstrating the combination of two different nitro-heterocyclic systems to achieve a desired biological outcome nih.gov.
This approach leverages the established biological profile of the naphthyridine core while using the nitro group and other positions on the ring as anchor points for attaching other molecular fragments. The resulting hybrid compounds are then evaluated for their potential as new therapeutic agents against various diseases, including tuberculosis and cancer nih.gov.
Role in Supramolecular Chemistry and Host-Guest Systems Research
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. A key area within this field is host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule.
The 1,8-naphthyridine unit is an attractive component for designing sophisticated host molecules due to its rigid structure and defined hydrogen-bonding capabilities. Macrocyclic hosts have been synthesized that incorporate two 1,8-naphthyridine units, enabling the specific recognition and binding of guest molecules like biotin (B1667282) and urea derivatives through hydrogen bonding researchgate.net.
While specific research focusing on this compound in this context is nascent, its properties are highly relevant. The introduction of a strong electron-withdrawing nitro group makes the aromatic system π-acidic or electron-deficient. This characteristic would make it an ideal candidate for forming stable host-guest complexes with electron-rich guest molecules through π-π stacking or charge-transfer interactions. The combination of the hydrogen-bonding sites on the naphthyridine nitrogens and the π-acidic surface created by the nitro group could lead to hosts with high affinity and selectivity for specific guests, a crucial goal in the design of molecular sensors and smart materials.
| Interaction Type | Contributing Part of Molecule | Potential Guest Type |
| Hydrogen Bonding | Naphthyridine Nitrogen Atoms | Molecules with H-bond donors (e.g., ureas, amides) researchgate.net |
| π-π Stacking / Charge Transfer | Electron-deficient Nitro-aromatic Ring | Electron-rich aromatic molecules (e.g., phenols, anilines) |
| Electrostatic Interactions | Partial charges on Nitro and Ring atoms | Polar or ionic molecules |
Design of Targeted Chemical Probes for Biological Systems
Building on its utility in fluorescent sensors, the this compound scaffold is a valuable platform for creating targeted chemical probes for complex biological systems nih.gov. These probes are designed to interact with specific biomolecules (like proteins or nucleic acids) or to report on conditions in a specific cellular environment, often through a change in fluorescence.
The 1,8-naphthyridine framework has been successfully used to develop probes for various biological targets:
Amines and Proteins: Probes based on the electron push-pull nature of substituted 1,8-naphthyridines have been designed to react with primary amines, enabling the detection of amino acids like lysine (B10760008) and the labeling of proteins.
Nucleic Acids: Cationic fluorescent dyes derived from naphthyridine have been shown to target mitochondria and respond to the presence of DNA and RNA with a "turn-on" near-infrared fluorescence signal.
The 3-nitro group plays a crucial role in the design of such probes. It can act as a fluorescence quencher that is chemically removed or transformed by a specific biological process (e.g., reduction by a nitroreductase enzyme, which is active in hypoxic cancer cells), leading to a "turn-on" signal. Alternatively, the strong electron-withdrawing and hydrogen-bonding potential of the nitro group can be exploited to enhance the binding affinity and selectivity of the probe for its intended biological target, such as a specific enzyme active site or a DNA sequence. This versatility makes this compound a compound of interest for developing the next generation of sophisticated tools for bioimaging and diagnostics.
Future Research Directions and Challenges in 3 Nitro 1,8 Naphthyridine Chemistry
Development of Novel and Sustainable Synthetic Routes
A principal challenge in the chemistry of 1,8-naphthyridine (B1210474) derivatives lies in the development of environmentally benign and efficient synthetic methods. Traditional syntheses often require harsh reaction conditions, organic solvents, and expensive or toxic metal catalysts. acs.org Future research is increasingly focused on "green chemistry" principles to address these drawbacks.
Key areas of development include:
Water-Based Synthesis : Utilizing water as a reaction solvent is a primary goal for sustainable chemistry. The Friedländer reaction, a cornerstone for 1,8-naphthyridine synthesis, has been successfully adapted to aqueous media, often resulting in high yields. acs.orgrsc.org
Eco-Friendly Catalysts : There is a growing emphasis on replacing heavy metal catalysts with more sustainable alternatives. Inexpensive and biocompatible ionic liquids, such as those based on choline (B1196258) hydroxide, have shown remarkable catalytic activity in gram-scale synthesis of 1,8-naphthyridines in water. acs.orgnih.gov
Energy-Efficient Methods : Microwave-assisted organic synthesis represents a significant advance, offering benefits such as shorter reaction times, reduced energy consumption, and often higher product yields with maximum selectivity compared to conventional heating methods. researchgate.netresearchgate.net
Solvent-Free Conditions : Research into solid-state reactions under solvent-free conditions is another promising avenue for creating eco-friendly synthetic protocols for 1,8-naphthyridine derivatives. dntb.gov.ua
| Method | Conventional Approach | Sustainable Alternative | Key Advantages |
| Solvent | Organic Solvents | Water rsc.org | Reduced toxicity, low cost, environmentally benign. |
| Catalyst | Expensive Metal Catalysts acs.org | Inexpensive, Biocompatible Ionic Liquids acs.orgnih.gov | Lower cost, reduced toxicity, potential for recycling. |
| Energy | Conventional Heating | Microwave Irradiation researchgate.net | Rapid heating, shorter reaction times, enhanced yields. |
| Conditions | Harsh reaction conditions acs.org | Solvent-free solid-state reactions dntb.gov.ua | Minimal waste, simplified workup, reduced energy use. |
Exploration of Underinvestigated Reactivity Patterns
While the synthesis of the 1,8-naphthyridine core is well-established, the specific reactivity of the 3-nitro-1,8-naphthyridine scaffold remains an area ripe for exploration. The interplay between the electron-withdrawing nitro group and the bicyclic aromatic system presents unique chemical properties that are not yet fully understood.
Future research should focus on:
Reduction of the Nitro Group : The transformation of the nitro group at the 3-position into an amino group is a critical reaction. smolecule.com This would yield 3-amino-1,8-naphthyridine, a versatile intermediate for further functionalization, allowing for the introduction of a wide array of substituents through amide bond formation or other coupling reactions.
Electrophilic and Nucleophilic Aromatic Substitution : A systematic study of how the nitro group influences the regioselectivity of further substitutions on the naphthyridine rings is needed. Understanding these patterns is crucial for the rational design of more complex derivatives.
Condensation Reactions : The potential for the this compound scaffold to undergo condensation reactions with aldehydes or ketones could lead to the formation of larger, novel heterocyclic systems with unique properties. smolecule.com
Cross-Coupling Reactions : Investigating the utility of modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on halogenated this compound precursors would significantly expand the chemical space accessible from this scaffold.
A deeper understanding of these reactivity patterns will enable chemists to more effectively manipulate the this compound core, paving the way for the synthesis of novel compounds with tailored properties.
Advanced Computational Modeling for Predictive Design
The integration of advanced computational modeling has become an indispensable tool in modern medicinal chemistry and drug design. nih.gov For this compound derivatives, in silico techniques offer a powerful approach to predict biological activity, understand molecular interactions, and guide synthetic efforts, thereby saving time and resources. researchgate.netresearchgate.net
Key computational strategies for future research include:
Molecular Docking : This technique is used to predict the binding orientation and affinity of a molecule to a biological target, such as an enzyme or receptor. researchgate.netrsc.org For instance, docking studies have been used to evaluate the binding patterns of 1,8-naphthyridine derivatives within the active site of enzymes like enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. rsc.org
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized derivatives.
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess the stability of binding interactions predicted by docking. rsc.orgrsc.org
ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage, helping to identify compounds with favorable pharmacokinetic profiles. rsc.org
By employing these computational methods, researchers can prioritize the synthesis of this compound derivatives with the highest probability of possessing desired biological activities and drug-like properties. researchgate.net
| Computational Technique | Application in this compound Research | Reference |
| Molecular Docking | Predict binding modes and interactions with biological targets (e.g., H1 receptor, InhA enzyme). researchgate.netrsc.org | researchgate.netrsc.org |
| Molecular Dynamics (MD) Simulations | Evaluate the stability and intermolecular interactions of docked compounds within a protein's active site over time. rsc.org | rsc.orgrsc.org |
| DFT and NCI Analysis | Investigate reaction mechanisms and the role of noncovalent interactions in catalysis. acs.org | acs.org |
| ADMET Prediction | Assess pharmacokinetic and toxicity profiles of new derivatives early in the design process. rsc.org | rsc.org |
Diversification of the this compound Scaffold for Enhanced Specificity
The broad spectrum of biological activities associated with 1,8-naphthyridine derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, underscores the potential of this scaffold in drug discovery. tandfonline.comnih.gov A key challenge and future direction is the strategic diversification of the this compound core to develop compounds with high potency and specificity for a single biological target, thereby minimizing off-target effects.
This can be achieved through:
Structure-Activity Relationship (SAR) Studies : Systematic modification of the this compound scaffold and evaluation of the resulting derivatives' biological activity is crucial. For example, studies on 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives have shown that the addition of different substituted aniline (B41778) or N-phenylacetamide groups can significantly impact anti-tubercular activity. rsc.org
Molecular Hybridization : Combining the this compound core with other known pharmacophores is a powerful strategy. rsc.org This approach aims to create hybrid molecules that integrate the beneficial properties of each component into a single chemical entity.
Introduction of Diverse Functional Groups : Attaching various substituents, such as sulfonamides, piperazine (B1678402) rings, or different heterocyclic moieties, can modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and its interaction with biological targets. rsc.orgnih.gov For instance, some derivatives have been shown to potentiate the activity of existing antibiotics like fluoroquinolones against multi-resistant bacteria, suggesting a role as adjuvant therapies. mdpi.comnih.gov
Through such diversification, the this compound scaffold can be fine-tuned to create next-generation therapeutic agents with enhanced specificity and efficacy.
Interdisciplinary Research Integrating Chemical Biology and Materials Science
The future of this compound chemistry extends beyond traditional organic and medicinal chemistry. Forging interdisciplinary collaborations will be essential to explore the full potential of these compounds in emergent scientific fields.
Chemical Biology : The diverse biological activities of 1,8-naphthyridine derivatives make them excellent candidates for use as chemical probes to study complex biological processes. acs.org For example, derivatives that specifically inhibit a particular enzyme can be used to elucidate that enzyme's role in cellular pathways or disease progression. Their ability to induce DNA damage and inhibit topoisomerase I suggests their utility in cancer biology research. nih.gov
Materials Science : The rigid, planar, and electron-deficient nature of the 1,8-naphthyridine ring system imparts interesting photophysical properties. researchgate.net This suggests potential applications in materials science, such as in the development of luminescent materials, organic light-emitting diodes (OLEDs), or chemical sensors. The nitro group can further modulate these electronic properties, opening avenues for creating novel functional materials.
By integrating expertise from chemical biology, materials science, and pharmacology, the applications of the this compound scaffold can be expanded into new and exciting technological and biomedical domains.
Q & A
Q. What are the optimal synthetic routes for 3-nitro-1,8-naphthyridine, and how can yield challenges be addressed?
Direct nitration of unsubstituted 1,8-naphthyridine requires harsh conditions: fuming HNO₃ and H₂SO₄ at 120°C for 20 hours. However, this method yields only 2% product due to the compound's resistance to electrophilic substitution. To improve efficiency, consider introducing electron-donating substituents (e.g., amino or oxo groups) to activate the naphthyridine core for nitration . Alternative approaches include functionalizing pre-nitrated intermediates or using protective groups to direct regioselectivity.
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1520–1350 cm⁻¹ and hydroxyl groups at ~3450 cm⁻¹) .
- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns (e.g., [M⁺] for nitro derivatives) .
- ¹H/¹³C NMR : Resolves substituent effects on aromatic protons and carbons (e.g., deshielding due to electron-withdrawing nitro groups) .
- TD-DFT calculations : Validate experimental UV-Vis spectra by comparing theoretical and observed transitions .
Q. What are common synthetic challenges in modifying this compound, and how are they mitigated?
Challenges include low yields, regioselectivity issues, and byproduct formation. Strategies:
Q. What biological activities are associated with this compound derivatives?
Derivatives exhibit:
- Anticancer activity : Cytotoxicity against MCF7 breast cancer cells via intercalation or topoisomerase inhibition .
- Antimicrobial effects : Structural analogs (e.g., nalidixic acid) target DNA gyrase in Gram-negative bacteria .
- Anti-inflammatory properties : Modulation of COX-2 or NF-κB pathways in substituted derivatives .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral or activity data for this compound derivatives?
- TD-DFT modeling : Predicts electronic transitions (e.g., absorption maxima) and identifies discrepancies between experimental and theoretical spectra (e.g., deviations <10 nm in wavelength) .
- Molecular docking : Explains anomalous bioactivity by analyzing binding interactions (e.g., nitro group positioning in enzyme active sites) .
- ADMET prediction : Prioritizes derivatives with optimal solubility (LogP <5) and bioavailability (e.g., Rule of Five compliance) .
Q. What strategies improve the pharmacological profile of this compound-based compounds?
- Hybridization : Combine nitro-naphthyridine cores with bioactive scaffolds (e.g., pyrimidines or triazoles) to enhance target affinity .
- Substituent tuning : Introduce fluorine or trifluoromethyl groups to boost metabolic stability and membrane permeability .
- Prodrug design : Mask polar groups (e.g., hydroxyl) with ester linkages to improve oral absorption .
Q. How do substituent position and electronic effects influence the reactivity of this compound?
- Nitro group at C3 : Deactivates the ring, directing further electrophilic substitution to C6 or C7 positions .
- Electron-donating groups (EDGs) : Activate adjacent positions for nucleophilic attack (e.g., amination at C4 with NH₃/PhOH) .
- Steric effects : Bulky aryl substituents at C2/C7 hinder planarization, reducing intercalation potential in DNA-binding studies .
Q. What advanced analytical workflows validate synthetic intermediates in complex this compound pathways?
- Multi-step monitoring : Use TLC and HPLC to track intermediates (e.g., chalcone precursors in pyrimidine syntheses) .
- X-ray crystallography : Resolve ambiguous regiochemistry in polycyclic derivatives (e.g., tetraaryl-naphthyridines) .
- High-resolution MS (HRMS) : Confirm unexpected byproducts (e.g., oxidative degradation products during reflux) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
